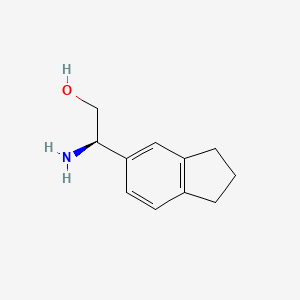
(2-Methoxyadamantan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxyadamantan-2-yl)methanamine is a compound that belongs to the adamantane family, which is known for its unique cage-like structure. This compound is characterized by the presence of a methoxy group and a methanamine group attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyadamantan-2-yl)methanamine typically involves the functionalization of the adamantane core. One common method includes the reaction of adamantanone with methanol in the presence of an acid catalyst to form 2-methoxyadamantane. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyadamantan-2-yl)methanamine undergoes various chemical reactions, including:
Substitution: The methoxy and methanamine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
(2-Methoxyadamantan-2-yl)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methoxyadamantan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound with a similar cage-like structure.
2-Methoxyadamantane: Lacks the methanamine group but shares the methoxy substitution.
Adamantan-2-ylmethanamine: Lacks the methoxy group but has the methanamine substitution.
Uniqueness
(2-Methoxyadamantan-2-yl)methanamine is unique due to the presence of both methoxy and methanamine groups, which impart distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler adamantane derivatives .
Properties
Molecular Formula |
C12H21NO |
|---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
(2-methoxy-2-adamantyl)methanamine |
InChI |
InChI=1S/C12H21NO/c1-14-12(7-13)10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-7,13H2,1H3 |
InChI Key |
MOWRNQOBSCIWTO-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl 4-[1-(hydroxymethyl)cyclopropyl]piperidine-1-carboxylate](/img/structure/B13612742.png)


![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)


![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)




![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)
